3-Butyl-4-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-butyl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-2-3-4-8-7-9(12)5-6-10(8)11/h5-7H,2-4,12H2,1H3 |
InChI Key |
WVMIRHPGFUNZQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butyl 4 Fluoroaniline
General Synthetic Strategies for Substituted Fluoroanilines
The introduction of a fluorine atom and an amino group onto an aromatic ring to produce fluoroanilines can be achieved through several established synthetic strategies. These methods often involve the manipulation of precursors bearing either the fluorine or the nitrogen functionality, followed by the introduction of the other group.
Reductive Amination Pathways from Fluorinated Nitrobenzene (B124822) Precursors
A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroarenes. researchgate.netrsc.org For the synthesis of fluoroanilines, this involves the reduction of a fluorinated nitrobenzene precursor. This two-step approach first requires the synthesis of the fluorinated nitrobenzene, which can then be reduced to the target aniline (B41778). chembk.com
Various reducing agents can be employed for the conversion of the nitro group to an amine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or nickel is a widely used method. chembk.com Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst are also effective. mdpi.com The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure selectivity.
For instance, the synthesis of 4-fluoroaniline (B128567) can be achieved by the reduction of 1-fluoro-4-nitrobenzene. chembk.comcas.cz This precursor can be obtained through the nitration of fluorobenzene (B45895) or via a halogen exchange (Halex) process from 4-chloronitrobenzene. cas.cz
Nucleophilic Aromatic Substitution (S_NAr) in Fluorinated Systems
Nucleophilic aromatic substitution (S_NAr) is a powerful tool for the formation of carbon-heteroatom bonds in aromatic systems, particularly those activated by electron-withdrawing groups like fluorine. researchgate.netjuniperpublishers.comcore.ac.uk In the context of fluoroaniline (B8554772) synthesis, this can involve the displacement of a leaving group by an amine or the displacement of a fluorine atom by a nitrogen-containing nucleophile.
The S_NAr mechanism typically proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The rate of reaction is influenced by the nature of the solvent, the nucleophile, and the activating groups on the aromatic ring. researchgate.net The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack. core.ac.uk
Recent advancements have shown that S_NAr reactions can be facilitated by photoredox catalysis, enabling the defluorination of even unactivated fluoroarenes. researchgate.net Ionic liquids have also been shown to be effective solvents, increasing reaction yields and lowering temperatures for nucleophilic fluorination reactions. researchgate.net
Palladium-Catalyzed C-N Cross-Coupling Reactions of Aryl Halides with Amines
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. uwindsor.cauni-rostock.de This methodology allows for the coupling of aryl halides or triflates with a wide range of amines, including primary and secondary amines, under relatively mild conditions. uwindsor.ca
The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the aryl halide bond. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aniline and regenerates the palladium(0) catalyst. uwindsor.ca
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to promote efficient coupling with a broad scope of substrates. uwindsor.ca This method offers a versatile route to substituted anilines, including those with fluorine substituents. dokumen.pubresearchgate.net
Multicomponent Reaction Approaches for Substituted Anilines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.netacs.org Several MCRs have been developed for the synthesis of substituted anilines. chemmethod.combohrium.combeilstein-journals.org
One such approach involves a gold(I)-catalyzed domino reaction that sequentially activates two different alkynes, leading to the formation of a pyrrole (B145914) intermediate that undergoes a subsequent Diels-Alder reaction to furnish a variety of substituted anilines. researchgate.net Another example is a green, multicomponent reaction of aromatic aldehydes, 2-cyclohexenone, and amines to produce 2-arylmethyl N-substituted anilines. beilstein-journals.org These methods provide a modular and convergent route to diverse aniline derivatives.
Targeted Synthesis of 3-Butyl-4-fluoroaniline
The specific synthesis of this compound would likely involve a combination or adaptation of the general strategies outlined above. The key challenge lies in the regioselective introduction of the butyl group at the C3 position and the fluorine atom at the C4 position of the aniline ring.
Elucidation of Potential Precursors and Starting Materials
Based on the general synthetic strategies, several potential precursors and starting materials can be envisioned for the synthesis of this compound.
Table 1: Potential Precursors for this compound Synthesis
| Precursor Name | Synthetic Strategy |
| 1-Butyl-2-fluoro-4-nitrobenzene | Reductive Amination |
| 3-Bromo-4-fluoroaniline (B1273062) | Palladium-Catalyzed Cross-Coupling |
| 4-Fluoro-3-iodoaniline | Palladium-Catalyzed Cross-Coupling |
| 4-Fluoroaniline | Friedel-Crafts Acylation followed by Reduction |
| 2-Fluoro-5-nitrobenzaldehyde | Wittig Reaction followed by Reduction |
A plausible route would start from a commercially available fluorinated aniline or nitrobenzene. For example, starting from 4-fluoroaniline, a Friedel-Crafts acylation with butyryl chloride could introduce the butyl group precursor at the 3-position, followed by a reduction of the ketone to yield the butyl group. Subsequent reduction of the nitro group, if starting from a nitrobenzene derivative, would yield the final product.
Alternatively, a palladium-catalyzed cross-coupling reaction could be employed. Starting from a dihalogenated precursor like 1-bromo-2-fluoro-4-nitrobenzene, selective coupling with a butylating agent (e.g., butylboronic acid in a Suzuki coupling) followed by reduction of the nitro group could provide the target molecule. Another approach would be to start with 3-bromo-4-fluoroaniline and couple it with a butylating agent.
Exploration of Synthetic Routes for Butyl Chain Introduction
The introduction of a butyl group onto an aniline framework can be achieved through several established synthetic methodologies. These methods primarily involve Friedel-Crafts-type reactions or cross-coupling strategies.
One common approach is the Friedel-Crafts acylation followed by a reduction. This two-step sequence involves the acylation of a suitable aniline precursor with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a butyrophenone (B1668137) intermediate. Subsequent reduction of the ketone functionality, for instance, through a Wolff-Kishner or Clemmensen reduction, yields the desired butyl-substituted aniline.
Alternatively, Suzuki-Miyaura cross-coupling reactions offer a versatile method for introducing the butyl chain. This involves the reaction of a borylated aniline derivative with a butyl halide in the presence of a palladium catalyst and a base. For instance, 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline can be reacted with bis(pinacolato)diboron (B136004) under palladium catalysis to form the corresponding boronate ester, which can then be used in further coupling reactions. The choice of catalyst, such as Pd(dppf)Cl₂, and base, like K₂CO₃, is crucial for the reaction's success.
N-Alkylation of an aniline with a butyl halide is another direct approach. This reaction is typically carried out under basic conditions, sometimes with the aid of a catalyst like palladium on carbon. For example, the reaction of 3-fluoroaniline (B1664137) with a cyclobutylmethylamine can be facilitated by a base such as potassium carbonate.
Regioselective Fluorination Strategies
The introduction of a fluorine atom at a specific position on the aniline ring is a critical step in the synthesis of this compound and requires careful consideration of the directing effects of the substituents.
Electrophilic fluorination is a common strategy. Reagents like Selectfluor are versatile and effective for direct fluorination. nih.gov The regioselectivity of the fluorination is often directed by the existing substituents on the aromatic ring. For instance, in the fluorination of 7-oxo-1,2,4-benzotriazines, the enamine-like character directs the fluorine to the activated position. nih.gov Similarly, for anilides, a metal-free method using bis(tert-butylcarbonyloxy)iodobenzene (B3029193) and hydrogen fluoride-pyridine can achieve para-selective fluorination. acs.org
Nucleophilic aromatic substitution (SNA_r) can also be employed, particularly when a suitable leaving group, such as a nitro group or a halogen, is present at the desired position. For example, 1-fluoro-4-nitrobenzene, a precursor for some fluorinated anilines, can be synthesized via a halogen exchange process from 4-chloronitrobenzene using alkaline fluorides. cas.cz
Transition-metal-catalyzed fluorination has emerged as a powerful tool for regioselective C-H fluorination. Palladium-catalyzed reactions, for instance, have been developed for the ortho-fluorination of benzoic acids and 2-arylbenzothiazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. beilstein-journals.org Copper-catalyzed methods have also been reported for the fluorination of allylic bromides using triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF) as the fluorine source. beilstein-journals.org
The choice of fluorinating agent and reaction conditions is paramount to achieving the desired regioselectivity and avoiding the formation of unwanted isomers.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of solvent, catalyst, temperature, and reaction time.
For instance, in the synthesis of N-aryl substituted azacycles from anilines and cyclic ethers, the use of titanium tetrachloride (TiCl₄) has been shown to be effective under mild conditions. researchgate.netmdpi.com The reaction yields can be influenced by the electronic nature of the substituents on the aniline ring; electron-withdrawing groups can sometimes lead to higher yields compared to electron-donating groups. mdpi.com
In fluorination reactions, the stoichiometry of the fluorinating agent and the choice of solvent can significantly impact the outcome. For the fluorination of 1,3-diphenylbenzo[e] nih.govuniv-ouargla.dzrsc.orgtriazin-7(1H)-one with Selectfluor, using at least two equivalents of the reagent was necessary to achieve a good yield of the 8-fluoro derivative. nih.gov The reaction time can also be dramatically reduced by using microwave irradiation. nih.gov
The following table summarizes the optimization of conditions for a representative fluorination reaction. rsc.org
| Entry | Oxidant | Fluorinating Reagent | Solvent | Yield (%) |
| 1 | PhI(OAc)₂ | Et₃N·3HF | MeCN | 54 |
| 2 | PhI(OPiv)₂ | Et₃N·3HF | MeCN | 64 |
| 5 | PhI(OPiv)₂ | Et₃N·3HF | CH₂Cl₂ | 34 |
| 7 | PhI(OPiv)₂ | Et₃N·3HF | PhMe | 68 |
| 13 | PhI(OPiv)₂ | Et₃N·3HF | PhMe | 84 |
This table is based on data for a related fluorination reaction and is presented for illustrative purposes. rsc.org
Systematic studies are often conducted to determine the optimal combination of these factors to achieve the highest possible yield of the desired product.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of anilines and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.
One key principle is the use of safer and more environmentally benign solvents and reagents . For example, efforts have been made to replace hazardous reagents like acetic anhydride in acetylation reactions with greener alternatives like glacial acetic acid in the presence of a mild Lewis acid catalyst such as magnesium sulfate. ijtsrd.com This approach avoids the use of a corrosive and controlled substance. ijtsrd.comacs.org
Catalysis plays a central role in green chemistry. The use of catalysts, especially those that are efficient and can be recycled, is preferred over stoichiometric reagents. For instance, the N-acetylation of anilines can be achieved using MgSO₄ as a Lewis acid catalyst under sunlight, which serves as a renewable energy source. rsc.org This method also proceeds under neat conditions, eliminating the need for a solvent. rsc.org
Atom economy is another important consideration, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions that produce water as the sole byproduct, such as some N-acetylation reactions, exhibit high atom economy. rsc.org
Solvent-free synthesis is a significant goal in green chemistry. The synthesis of N-benzylidene aniline has been demonstrated without the use of a solvent by simply grinding the reactants together in a mortar, resulting in a significant reduction in waste. univ-ouargla.dz
Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and the elimination of organic solvents. tandfonline.com
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic Characterization of 3 Butyl 4 Fluoroaniline
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands for specific functional groups. For 3-Butyl-4-fluoroaniline, the key vibrational modes are associated with the amine (NH₂) group, the aromatic ring, the C-F bond, and the butyl (C₄H₉) side chain.
Based on studies of similar molecules like 4-fluoroaniline (B128567), the following assignments are anticipated cymitquimica.com:
N-H Stretching: The amino group is expected to show symmetric and asymmetric stretching vibrations. These typically appear as two distinct bands in the region of 3400-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group will appear just below 3000 cm⁻¹.
C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically occur in the 1500-1620 cm⁻¹ region.
N-H Bending: The scissoring motion of the NH₂ group is anticipated around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bond, being strong and polar, gives rise to a characteristic intense absorption band, typically found in the 1200-1270 cm⁻¹ region.
C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric Stretch | ~3480 - 3500 | Amino (NH₂) |
| N-H Symmetric Stretch | ~3400 - 3420 | Amino (NH₂) |
| Aromatic C-H Stretch | ~3030 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | ~2870 - 2960 | Butyl Group |
| N-H Bending (Scissoring) | ~1620 - 1640 | Amino (NH₂) |
| C=C Ring Stretch | ~1510 - 1615 | Aromatic Ring |
| C-N Stretch | ~1260 - 1310 | Aromatic Amine |
| C-F Stretch | ~1220 - 1250 | Aryl Fluoride (B91410) |
Fourier Transform Raman (FT-Raman) Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
FT-Raman spectroscopy is complementary to FTIR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, FT-Raman would be particularly useful for characterizing the C-C bonds of the aromatic ring and the butyl chain.
Key expected FT-Raman bands, based on data for 4-fluoroaniline, include:
Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, often appearing around 800-850 cm⁻¹. The exact position is sensitive to the nature and position of substituents.
C-C Stretching: Aromatic ring stretching vibrations are also prominent in the Raman spectrum, often observed near 1600 cm⁻¹.
C-H Bending: In-plane C-H bending modes are typically found in the 1000-1300 cm⁻¹ region.
NH₂ Vibrations: The NH₂ wagging and scissoring modes are also Raman active.
Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could provide detailed information about the molecule's orientation upon adsorption to the metal surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. The interaction of the amino group and the aromatic π-system with the metal surface would likely lead to significant enhancement of the corresponding vibrational modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3050 - 3080 | Medium |
| C=C Ring Stretch | ~1600 - 1615 | Strong |
| CH₂ Scissoring (Butyl) | ~1440 - 1470 | Medium |
| C-N Stretch | ~1260 - 1310 | Medium-Strong |
| Trigonal Ring Breathing | ~1000 | Medium |
| Ring Breathing Mode | ~820 - 840 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) to map out the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the aromatic protons, the amine protons, and the protons of the butyl chain.
Aromatic Region (δ 6.5-7.5 ppm): The aromatic region will show signals for the three protons on the benzene ring. Due to the electron-donating effect of the amino group and the electron-withdrawing effect of the fluorine atom, these protons will have distinct chemical shifts. Their splitting patterns (multiplicities) will be influenced by coupling to each other and to the neighboring ¹⁹F nucleus.
Amine Protons (δ 3.5-4.5 ppm): The two protons of the NH₂ group are expected to appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
Aliphatic Region (δ 0.9-2.7 ppm): The butyl group will exhibit four distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic H | 6.5 - 7.5 | Multiplet / Doublet of Doublets |
| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet |
| Ar-CH₂-CH₂-CH₂-CH₃ | 2.4 - 2.7 | Triplet |
| Ar-CH₂-CH₂-CH₂-CH₃ | 1.5 - 1.7 | Multiplet |
| Ar-CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.5 | Multiplet |
| Ar-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, signals are expected for the six aromatic carbons and the four carbons of the butyl chain.
Aromatic Region (δ 110-160 ppm): The six aromatic carbons will resonate in this region. The carbon attached to the fluorine (C-4) will appear as a doublet due to strong one-bond ¹J(C-F) coupling and will be shifted significantly downfield. The carbon attached to the amino group (C-1) and the carbon attached to the butyl group (C-3) will also have characteristic shifts influenced by these substituents.
Aliphatic Region (δ 14-35 ppm): The four carbons of the n-butyl group will appear in the upfield region of the spectrum, with predictable shifts corresponding to their position along the chain.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Note |
|---|---|---|
| Aromatic C-F | 150 - 160 | Large ¹J(C-F) coupling |
| Aromatic C-NH₂ | 140 - 148 | - |
| Aromatic C-Butyl | 130 - 138 | - |
| Aromatic C-H | 113 - 128 | Splitting from C-F coupling |
| Ar-CH₂-CH₂-CH₂-CH₃ | ~34 | - |
| Ar-CH₂-CH₂-CH₂-CH₃ | ~33 | - |
| Ar-CH₂-CH₂-CH₂-CH₃ | ~22 | - |
| Ar-CH₂-CH₂-CH₂-CH₃ | ~14 | - |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique specific to fluorine-containing compounds. The ¹⁹F nucleus has a wide chemical shift range, making it very sensitive to subtle changes in the electronic environment. For this compound, a single resonance is expected. Its chemical shift provides direct information about the electronic effects of the amino and butyl groups on the fluorine atom. The signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift of fluorine in fluoroanilines is a known indicator of the electronic properties of the other substituents on the ring.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Ar-F | -115 to -130 | Multiplet (coupling to aromatic H's) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR spectroscopy offers an in-depth view of the molecular framework by revealing correlations between different nuclei. huji.ac.il For this compound, a combination of COSY, HSQC, and HMBC experiments is instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy): The COSY spectrum establishes proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu In this compound, this technique would primarily delineate the spin systems of the butyl chain and the aromatic ring. Cross-peaks would be observed between adjacent protons in the butyl group (e.g., between the α-CH₂ and β-CH₂ protons, the β-CH₂ and γ-CH₂ protons, and the γ-CH₂ and δ-CH₃ protons). Similarly, correlations between the aromatic protons would confirm their relative positions on the aniline (B41778) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is a powerful tool for assigning the carbon signals based on their attached protons. columbia.edu Each CH, CH₂, and CH₃ group in this compound will produce a cross-peak in the HSQC spectrum, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon to which it is directly attached. Quaternary carbons, lacking directly attached protons, will not appear in this spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is crucial for piecing together the entire molecular structure by connecting different spin systems. For instance, the protons of the α-CH₂ group of the butyl chain would show a correlation to the aromatic carbon atom to which the butyl group is attached. Furthermore, the aromatic protons would exhibit correlations to neighboring and more distant carbons in the ring, as well as to the carbon of the butyl group, confirming the substitution pattern. The amino protons could also show correlations to the aromatic carbons.
| Technique | Information Gained | Expected Correlations for this compound |
| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds) sdsu.edu | - Correlations within the butyl chain: Hα-Hβ, Hβ-Hγ, Hγ-Hδ.- Correlations between adjacent aromatic protons. |
| HSQC | ¹H-¹³C one-bond correlations columbia.edu | - Each protonated carbon of the butyl chain and the aromatic ring will show a cross-peak with its directly attached proton(s). |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) columbia.edu | - Protons of the butyl group will correlate with aromatic carbons.- Aromatic protons will correlate with other aromatic carbons and the first carbon of the butyl chain.- Amino protons may correlate with adjacent aromatic carbons. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. arizona.edu For this compound (C₁₀H₁₄FN), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, this molecular ion peak will have an odd integer m/z value, a characteristic feature for amines. libretexts.org
The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several characteristic pathways:
Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the first and second carbon of the butyl group would be expected.
Loss of Alkyl Groups: The fragmentation pattern will likely show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ units from the butyl chain. arizona.edulibretexts.org
Aromatic Ring Fragmentation: The stable aromatic ring will likely give rise to a strong molecular ion peak. libretexts.org Fragmentation of the ring itself can also occur, though it is generally less favorable than the loss of the alkyl side chain. The loss of HF from the molecular ion is a potential fragmentation pathway for fluoroanilines. researchgate.net
| Ion | m/z (expected) | Description |
| [C₁₀H₁₄FN]⁺ | 167 | Molecular Ion (M⁺) |
| [C₉H₁₁FN]⁺ | 152 | Loss of CH₃ |
| [C₈H₉FN]⁺ | 138 | Loss of C₂H₅ |
| [C₇H₇FN]⁺ | 124 | Loss of C₃H₇ |
| [C₆H₅FN]⁺ | 110 | Loss of C₄H₉ (butyl radical) |
| [C₆H₆N]⁺ | 92 | Loss of C₄H₉ and F |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic ring and the lone pair of electrons on the nitrogen atom. cutm.ac.in
The aniline chromophore typically exhibits two primary absorption bands. The more intense band, occurring at a shorter wavelength, is attributed to the π → π* transition of the benzene ring. The second, less intense band at a longer wavelength is due to the n → π* transition, involving the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the aromatic ring. cutm.ac.inuzh.ch
The presence of the butyl group (an alkyl group) is expected to cause a small red shift (bathochromic shift) of these absorption bands compared to 4-fluoroaniline due to its electron-donating inductive effect. The fluorine atom, being an auxochrome, will also influence the position and intensity of the absorption maxima.
| Transition Type | Expected Wavelength Range (nm) | Description |
| π → π | ~200-250 | High-intensity absorption due to electronic excitation within the aromatic π system. |
| n → π | ~270-300 | Lower-intensity absorption involving the non-bonding electrons of the amino group. cutm.ac.in |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. geokniga.org This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. geokniga.org
To perform X-ray crystallography on this compound, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. wustl.edu The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. wustl.edu
The crystal structure of this compound would reveal:
The planarity of the aromatic ring.
The precise bond lengths of the C-C, C-N, C-F, and C-H bonds.
The bond angles within the aromatic ring and the butyl chain.
The conformation of the butyl group relative to the aromatic ring.
Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the packing of the molecules in the crystal lattice.
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |
| Bond Lengths & Angles | Accurate measurements of the molecular geometry. |
| Torsion Angles | The conformation of the butyl chain and its orientation relative to the ring. |
| Intermolecular Contacts | Details of hydrogen bonding and other non-covalent interactions. |
Theoretical and Computational Chemistry Studies of 3 Butyl 4 Fluoroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic structure and energetics of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this exploration.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less intensive than other high-level methods, allowing for the study of larger and more complex molecules with considerable accuracy.
For a molecule like 3-Butyl-4-fluoroaniline, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311+G(d,p), can be employed to determine a variety of molecular properties. organicchemistrytutor.com These include the optimization of the molecular geometry, calculation of vibrational frequencies, and determination of electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and stability. organicchemistrytutor.com Studies on similar substituted anilines have demonstrated that DFT is a reliable method for predicting these properties. csic.escapes.gov.br
Ab Initio Methods for High-Level Calculations
Ab initio, or "from the beginning," methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules.
For this compound, ab initio calculations would be valuable for obtaining a more precise understanding of its properties. For instance, high-resolution spectroscopic studies of 4-fluoroaniline (B128567) have been successfully interpreted using ab initio calculations, including MP2, to model the potential energy well and inversion barriers of the amino group. acs.orgresearchgate.net While computationally more demanding, these methods serve as a benchmark for results obtained from DFT.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are critical to its chemical and physical properties.
Optimized Geometries and Bond Parameters
Computational methods can predict the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles.
Based on studies of related molecules, the aniline (B41778) ring is expected to be nearly planar. The presence of the fluorine atom and the butyl group will induce small distortions in the benzene (B151609) ring's geometry. The C-F bond length is anticipated to be around 1.35 Å, and the C-N bond length approximately 1.40 Å. The butyl chain, being flexible, will have C-C bond lengths in the typical range for alkanes (around 1.53 Å).
Table 1: Predicted Optimized Bond Parameters for this compound Note: These are representative values based on theoretical calculations of similar substituted anilines and are not from a direct study of this compound.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-F | 1.352 |
| C-N | 1.401 |
| C-C (ring avg.) | 1.395 |
| C-C (butyl avg.) | 1.534 |
| N-H (avg.) | 1.008 |
| C-H (ring avg.) | 1.084 |
| C-H (butyl avg.) | 1.095 |
| Bond Angles (°) ** | |
| C3-C4-F | 119.5 |
| C4-C3-C(butyl) | 121.8 |
| C2-C3-N | 120.5 |
| C-N-H (avg.) | 112.0 |
| H-N-H | 110.5 |
| Dihedral Angles (°) ** | |
| F-C4-C3-N | 0.5 |
| C4-C3-C(butyl)-C | 90.0 (for anti-conformer) |
Conformational Isomerism and Energy Minima
Conformational isomerism in this compound arises primarily from the rotation around the C(ring)-C(butyl) and the C-C single bonds within the butyl group. The butyl group can exist in different conformations, such as anti and gauche, which will have slightly different energies.
The rotation of the butyl group relative to the aniline ring will be influenced by steric hindrance with the adjacent amino and fluoro groups. Computational studies on other alkyl-substituted aromatic compounds have shown that conformations that minimize steric interactions are energetically favored. For the butyl group, the anti-conformation is generally the most stable. The energy difference between the various conformers is typically in the range of a few kcal/mol. A potential energy surface scan, where the energy is calculated as a function of the rotation around specific bonds, can identify the energy minima corresponding to stable conformers and the energy barriers between them.
Table 2: Predicted Relative Energies of this compound Conformers Note: These are illustrative values based on general principles of conformational analysis and are not from a direct study of this compound. Energies are relative to the most stable conformer.
| Conformer (Rotation around C3-C(butyl) bond) | Relative Energy (kcal/mol) |
| Anti | 0.00 |
| Gauche | 0.6 - 1.2 |
| Eclipsed (Transition State) | 3.0 - 5.0 |
Electronic Structure Characterization
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, the interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the alkyl group determines the electron distribution within the molecule.
DFT calculations can be used to compute the distribution of electron density and to quantify the partial atomic charges on each atom. The nitrogen atom of the amino group is expected to have a negative partial charge, making it a site for electrophilic attack. The fluorine atom will also carry a negative charge due to its high electronegativity. The carbon atoms in the aromatic ring will have varying partial charges, influenced by the substituents. The butyl group, being an alkyl group, is generally considered to be weakly electron-donating. This electronic information is crucial for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. acs.org
Table 1: Representative Frontier Molecular Orbital Energies for Similar Aniline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.24 | -0.27 | 4.97 |
| 4-Fluoroaniline | -5.31 | -0.32 | 4.99 |
| 4-tert-Butylaniline | -5.18 | -0.21 | 4.97 |
Note: The data in this table is derived from computational studies on related molecules and is intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map is anticipated to show a region of high electron density (red) around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The fluorine atom, being highly electronegative, will also contribute to a negative potential region. The hydrogen atoms of the amino group and the butyl chain are expected to be in regions of positive potential (blue). Such a map provides a clear visual guide to the molecule's reactivity, highlighting the likely sites for hydrogen bonding and other intermolecular interactions.
Charge Distribution and Mulliken Population Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. acs.org This analysis provides insights into the electron distribution among the atoms, which in turn influences the molecule's dipole moment, polarizability, and other electronic properties. It should be noted that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. beilstein-journals.org
In this compound, the nitrogen atom of the amino group is expected to carry a negative Mulliken charge due to its higher electronegativity compared to the adjacent carbon and hydrogen atoms. The fluorine atom will also exhibit a significant negative charge. The carbon atoms of the aromatic ring will have varying charges depending on their position relative to the electron-donating amino and butyl groups and the electron-withdrawing fluorine atom. The hydrogen atoms, particularly those of the amino group, will have positive charges. A detailed Mulliken charge distribution can reveal the subtle electronic effects of the substituents on the aromatic ring. Studies on substituted anilines have shown that these charge distributions correlate with various molecular properties.
Table 2: Illustrative Mulliken Atomic Charges for Aniline
| Atom | Atomic Charge (e) |
| N | -0.812 |
| C1 (ipso) | 0.165 |
| C2/C6 | -0.168 |
| C3/C5 | -0.076 |
| C4 | -0.138 |
| H (amino) | 0.352 |
Note: This table shows representative Mulliken charges for the parent aniline molecule and is for comparative purposes only. The actual charge distribution in this compound will be influenced by the butyl and fluoro substituents.
Simulation of Spectroscopic Data
Computational methods are extensively used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
Vibrational Frequency Prediction and Assignment
Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can provide a complete vibrational spectrum of a molecule. These predicted frequencies, when scaled appropriately to account for anharmonicity and other systematic errors, often show good agreement with experimental data obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. bohrium.com The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsion. For this compound, a theoretical vibrational analysis would be invaluable for interpreting its experimental IR and Raman spectra, confirming its structure, and understanding the vibrational coupling between the butyl group, the fluoro-substituted aniline ring, and the amino group.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (¹H and ¹³C) of a molecule with a reasonable degree of accuracy. These predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules with overlapping peaks. A theoretical prediction of the ¹H and ¹³C NMR chemical shifts of this compound would provide a reference for its experimental characterization and help in confirming the connectivity and chemical environment of each atom in the molecule.
Reactivity and Stability Predictions
Computational chemistry offers a suite of tools to predict the reactivity and stability of molecules. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and electrophilicity index, can provide a quantitative measure of a molecule's reactivity.
Chemical Reactivity Descriptors (e.g., global and local reactivities)
No published data available for this compound.
Thermochemical Properties and Reaction Energetics
No published data available for this compound.
Non-linear Optical (NLO) Properties Calculations
No published data available for this compound.
Chemical Reactivity and Derivatization Pathways of 3 Butyl 4 Fluoroaniline
Reactions at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a site for various chemical transformations.
Electrophilic Substitution on Nitrogen (e.g., Alkylation, Acylation, Sulfonylation)
The nitrogen atom of 3-Butyl-4-fluoroaniline can readily react with electrophiles, leading to the formation of N-substituted derivatives. These reactions are fundamental in organic synthesis for protecting the amine group or for introducing new functional moieties. ncert.nic.in
Alkylation: Primary amines can undergo alkylation with alkyl halides. However, this reaction often leads to a mixture of mono-, di-, and even tri-alkylated products, making it challenging to control.
Acylation: A more controlled and synthetically useful reaction is acylation, where the amine reacts with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) to form a stable amide. youtube.com This transformation is often used to temporarily "protect" the amino group. The resulting N-acyl group moderates the high reactivity of the aniline (B41778) ring, allowing for more selective subsequent reactions. libretexts.org The protecting group can later be removed by hydrolysis.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction is a reliable method for forming stable N-S bonds. Recent advancements have explored photocatalytic methods for the direct sulfonylation of aniline derivatives. nih.govrsc.org
| Reaction Type | Typical Reagent | Product Class |
|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-3-butyl-4-fluoroaniline |
| Acylation | Acyl Halide (e.g., CH₃COCl) or Acid Anhydride | N-(3-butyl-4-fluorophenyl)amide |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | N-(3-butyl-4-fluorophenyl)sulfonamide |
Condensation Reactions with Carbonyl Compounds
Primary amines like this compound react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key feature of this transformation.
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can be converted into a highly versatile intermediate, the arenediazonium salt. This is achieved through a process called diazotization, which involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). chemicalnote.comyoutube.com
The resulting 3-butyl-4-fluorobenzenediazonium salt is a valuable synthetic intermediate that can undergo a variety of substitution reactions, often with the loss of nitrogen gas (N₂), which is an excellent leaving group. lumenlearning.com
Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. nih.govbyjus.comwikipedia.org Applying this to this compound would yield various di-substituted benzene (B151609) derivatives.
Schiemann Reaction: This is a method to introduce a fluorine atom onto an aromatic ring. Since this compound already contains fluorine, this reaction would be less common, but it involves the thermal decomposition of a diazonium tetrafluoroborate salt. ucla.edu
Other Transformations: The diazonium group can also be replaced by other groups such as -I (using KI), -OH (by heating in water), and -H (using hypophosphorous acid, H₃PO₂). nih.govlibretexts.org
| Reaction Name | Reagent(s) | Product of Transformation |
|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | 3-Butyl-4-fluorobenzenediazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 1-Butyl-2-chloro-4-fluorobenzene |
| Sandmeyer (Bromination) | CuBr | 1-Bromo-3-butyl-4-fluorobenzene |
| Sandmeyer (Cyanation) | CuCN | 2-Butyl-4-fluorobenzonitrile |
| Iodination | KI | 1-Butyl-4-fluoro-2-iodobenzene |
| Hydroxylation | H₂O, Heat | 3-Butyl-4-fluorophenol |
| Deamination (Reduction) | H₃PO₂ | 1-Butyl-2-fluorobenzene |
Reactions on the Fluorinated Aromatic Ring
The substituents on the benzene ring dictate the position and rate of electrophilic aromatic substitution (EAS) and the feasibility of nucleophilic aromatic substitution (SNAr).
Electrophilic Aromatic Substitution (EAS) Regioselectivity
The regioselectivity of EAS reactions on this compound is determined by the combined directing effects of the amino, butyl, and fluoro groups. ucalgary.cawikipedia.org
-NH₂ (Amino) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect. chemistrysteps.com
-C₄H₉ (Butyl) group: A weak activating group that directs ortho and para through an inductive electron-donating effect. libretexts.org
-F (Fluoro) group: A weak deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its electron-donating resonance effect. chemistrytalk.orgpressbooks.pub
In this compound, the positions on the ring are C2, C5, and C6 relative to the C1 bearing the amino group.
The C1 position is occupied by the -NH₂ group.
The C3 position is occupied by the -C₄H₉ group.
The C4 position is occupied by the -F group.
The directing effects are as follows:
The powerful -NH₂ group strongly directs incoming electrophiles to the C2 (ortho) and C6 (ortho) positions (the para position, C4, is blocked).
The -C₄H₉ group directs to its ortho positions (C2 and C4, with C4 blocked) and its para position (C6).
The -F group directs to its ortho positions (C3 and C5, with C3 blocked) and its para position (C1, blocked).
Considering these overlapping influences, the C2 and C6 positions are the most activated sites for electrophilic attack. The -NH₂ group is the dominant directing group. Steric hindrance from the adjacent butyl group at C3 might slightly disfavor substitution at the C2 position compared to the C6 position. Therefore, for many EAS reactions like halogenation or nitration, a mixture of products substituted at the C2 and C6 positions would be expected, with the C6 isomer potentially being the major product. wikipedia.org It is important to note that nitration of anilines in strong acid can lead to the formation of a meta-directing anilinium ion, complicating the product distribution. youtube.com
| Position | Influence from -NH₂ (C1) | Influence from -C₄H₉ (C3) | Influence from -F (C4) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C2 | Strongly Activated (ortho) | Activated (ortho) | - | Highly Favorable (some steric hindrance) |
| C5 | - | - | Activated (ortho) | Moderately Favorable |
| C6 | Strongly Activated (ortho) | Activated (para) | - | Most Favorable |
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.
In the case of this compound, the ring is substituted with two electron-donating groups (amino and butyl) and only a weakly deactivating fluoro group. The electron-donating nature of the amino and butyl groups increases the electron density of the aromatic ring, which strongly disfavors the formation of the negatively charged Meisenheimer complex required for the SNAr mechanism. Consequently, direct SNAr to replace the fluorine atom is generally not a feasible pathway under standard conditions. pressbooks.pub While fluorine is the most electronegative halogen and can enhance the rate of SNAr in activated systems by making the attacked carbon more electrophilic, this effect is insufficient to overcome the deactivating effect of the electron-donating groups present in this molecule. wyzant.com For SNAr to occur on such an electron-rich ring, extremely harsh conditions or alternative mechanisms (e.g., via a benzyne intermediate) would be necessary. pressbooks.pub
Metalation and Lithiation Strategies
The regioselective functionalization of the aromatic ring of this compound can be effectively achieved through metalation, particularly lithiation strategies. These methods, centered around the principle of directed ortho-metalation (DoM), offer a powerful tool for introducing a variety of electrophiles at specific positions on the benzene ring, a process that might be challenging to accomplish through conventional electrophilic aromatic substitution. unblog.frwikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org
The directing metalation group (DMG) plays a pivotal role in determining the site of deprotonation. wikipedia.orgbaranlab.org In the case of this compound, the primary amino group itself is a poor DMG. However, it can be readily converted into a more potent directing group, such as an amide, a carbamate, or a sulfonamide. These derivatized functionalities are capable of coordinating with organolithium reagents, thereby facilitating the abstraction of a proton from a nearby ortho position.
For a derivatized this compound, the most probable site for lithiation is the C5 position. This is due to the synergistic directing effect of the derivatized amino group at C1 and the fluorine atom at C4. The derivatized amino group will direct the organolithium reagent to the C2 and C6 positions, while the fluorine atom, being a weak ortho-directing group, will favor deprotonation at the adjacent C3 and C5 positions. The combined influence of these groups, along with the steric hindrance from the butyl group at C3, makes the C5 position the most kinetically and thermodynamically favored site for lithiation. The electron-withdrawing nature of the fluorine atom also increases the acidity of the ortho protons, further promoting deprotonation at C5. semanticscholar.orgresearchgate.net
Once the lithiated intermediate is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups at the C5 position. This versatile strategy opens up avenues for the synthesis of a diverse range of polysubstituted anilines.
Table 1: Potential Electrophiles for Quenching Lithiated this compound Derivatives
| Electrophile | Introduced Functional Group |
| Carbon dioxide (CO2) | Carboxylic acid |
| Alkyl halides (R-X) | Alkyl group |
| Aldehydes/Ketones | Hydroxyalkyl group |
| Disulfides (RSSR) | Thioether |
| Iodine (I2) | Iodo group |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl group |
Transformations Involving the Butyl Side Chain
The butyl side chain of this compound is also amenable to a variety of chemical transformations, providing another avenue for the structural diversification of this scaffold. The reactivity of the butyl group is significantly influenced by its attachment to the aromatic ring, particularly at the benzylic position (the carbon atom directly attached to the ring).
One of the most common reactions of alkyl side chains on aromatic rings is oxidation. libretexts.orgopenstax.orgunizin.org Under the influence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid, the butyl group can be oxidized to a carboxylic acid. libretexts.orgopenstax.orgunizin.orglumenlearning.com This reaction proceeds via a radical mechanism and requires the presence of at least one hydrogen atom at the benzylic position. libretexts.orgopenstax.orgunizin.org Since the butyl group in this compound possesses benzylic hydrogens, it is expected to undergo this transformation to yield 3-carboxy-4-fluoroaniline.
Another important reaction is benzylic bromination. libretexts.orgopenstax.org Treatment of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, would likely lead to the selective bromination of the benzylic position of the butyl group. libretexts.orgopenstax.orglumenlearning.com This reaction proceeds through a free radical chain mechanism and is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgopenstax.org The resulting benzylic bromide is a versatile intermediate that can be further functionalized through nucleophilic substitution reactions.
Synthesis of Advanced Intermediates and Analogues
Heterocyclic Ring Annulation
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through ring annulation reactions. The amino group and the adjacent C2 and C6 positions on the aromatic ring can participate in cyclization reactions to form fused heterocyclic systems, such as quinolines and indoles.
Quinoline Synthesis:
Several classic named reactions can be employed to synthesize quinoline derivatives from this compound. These methods typically involve the condensation of the aniline with a 1,3-dicarbonyl compound or its equivalent.
Skraup Synthesis: Reaction of this compound with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) would be expected to yield a butyl-fluoro-substituted quinoline.
Doebner-von Miller Reaction: This method involves the reaction of the aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.
Friedländer Annulation: The condensation of this compound with a 2-aminoaryl aldehyde or ketone would lead to the formation of a quinoline ring. A recent study has demonstrated the synthesis of fluorinated quinoline analogs from 2-fluoroaniline, suggesting the feasibility of applying similar methodologies to this compound. nih.gov Three-component reactions have also been developed for the efficient synthesis of quinolines. scielo.brorganic-chemistry.org
Indole Synthesis:
The Fischer indole synthesis is a widely used method for the preparation of indoles from arylhydrazines. bhu.ac.in this compound can be converted to its corresponding hydrazine derivative, which can then be reacted with an aldehyde or ketone in the presence of an acid catalyst to yield a substituted indole. The reaction proceeds through a unizin.orgunizin.org-sigmatropic rearrangement of the initially formed hydrazone. This method offers a versatile route to a wide range of substituted indoles. bhu.ac.inorganic-chemistry.orgnih.gov
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Synthetic Method | Potential Reactants |
| Quinoline | Skraup Synthesis | Glycerol, H2SO4, Oxidizing agent |
| Quinoline | Doebner-von Miller | α,β-Unsaturated aldehyde/ketone |
| Quinoline | Friedländer Annulation | 2-Aminoaryl aldehyde/ketone |
| Indole | Fischer Indole Synthesis | Aldehyde/Ketone (after conversion to hydrazine) |
Polymer Precursor Derivatives
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). researchgate.netnih.gov this compound can serve as a monomer for the synthesis of a substituted polyaniline derivative with potentially enhanced properties.
The polymerization of anilines is typically carried out via chemical or electrochemical oxidative methods. researchgate.net In chemical oxidative polymerization, an oxidizing agent such as ammonium persulfate is used in an acidic medium to initiate the polymerization. researchgate.net The resulting polymer would have a repeating unit consisting of the this compound monomer.
The presence of the butyl and fluoro substituents on the aniline monomer is expected to have a significant impact on the properties of the resulting polymer. The butyl group would likely increase the solubility of the polymer in common organic solvents, which is a major challenge in the processing of unsubstituted polyaniline. Improved solubility would facilitate the characterization and processing of the polymer for various applications. The fluorine substituent, on the other hand, could influence the electronic properties, thermal stability, and environmental resistance of the polymer. researchgate.net
The synthesis of poly(aniline-co-3-fluoroaniline) has been reported to yield polymers with increased solubility and thermal stability compared to unsubstituted polyaniline. researchgate.net This suggests that a homopolymer of this compound or its copolymers could be promising materials for applications in areas such as sensors, corrosion protection, and electronic devices.
Applications of 3 Butyl 4 Fluoroaniline As a Key Synthetic Intermediate
Role in the Synthesis of Functional Organic Molecules
The strategic placement of the butyl and fluoro substituents on the aniline (B41778) core makes 3-Butyl-4-fluoroaniline a sought-after precursor for creating sophisticated organic structures.
The presence of the aniline functional group allows for a variety of chemical transformations, enabling the construction of more intricate aromatic systems. For instance, the amino group can be readily diazotized and subsequently replaced with other functional groups, a common strategy in the synthesis of complex substituted aromatic compounds. This process is foundational in creating diverse molecular architectures. The fluorine atom and the butyl chain further influence the electronic properties and steric interactions of the molecule, guiding the regioselectivity of subsequent reactions and contributing to the final properties of the target molecule.
This compound serves as a foundational element for the development of advanced chemical scaffolds. Its derivatives are explored for their potential in various applications due to the advantageous properties conferred by the fluoro and butyl groups. The fluorine atom can enhance metabolic stability and binding affinity in biologically active molecules, while the butyl group can modulate lipophilicity, influencing a compound's pharmacokinetic profile. Aniline derivatives, in general, are pivotal in constructing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.
Contributions to Materials Science Research
In the realm of materials science, this compound and its analogs are investigated for their potential to create novel polymers and functional materials with enhanced properties.
Substituted anilines are key monomers in the synthesis of polyanilines, a class of conducting polymers. The chemical oxidative polymerization of aniline and its derivatives, such as 3-fluoroaniline (B1664137), leads to polymers with interesting electronic and optical properties. researchgate.net The incorporation of a butyl group and a fluorine atom into the polymer backbone can significantly influence the resulting material's characteristics. For example, the fluorine substituent can enhance the thermal stability of the polymer due to the strength of the C-F bond. researchgate.net Furthermore, the butyl group can improve the solubility of the polymer in organic solvents, which is a crucial factor for processability and the fabrication of thin films and devices. researchgate.net The copolymerization of aniline with substituted anilines like 3-fluoroaniline can yield materials with tailored properties, including improved solubility and thermal stability compared to the parent polyaniline. researchgate.net
Table 1: Influence of Substitution on Polyaniline Properties
| Property | Unsubstituted Polyaniline | Substituted Polyaniline (e.g., Poly(3-fluoroaniline)) |
| Solubility | Generally poor in common solvents | Often enhanced in organic solvents |
| Thermal Stability | Moderate | Can be increased |
| Processability | Challenging | Improved |
| Electrical Conductivity | Can be high | Dependent on substituent and morphology |
This table provides a generalized comparison. Actual properties can vary based on the specific substituent, polymerization conditions, and doping levels.
The unique electronic and structural features of this compound make it a valuable component in the design of functional materials. researchgate.net The introduction of fluorine atoms into organic materials can enhance their hydrophobicity and stability. researchgate.net In the context of electronic materials, the electron-withdrawing nature of fluorine can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The butyl group can influence the morphology and intermolecular packing of the material in the solid state, which in turn affects charge transport properties.
Intermediate in Agrochemical Research and Development
Fluoro-substituted anilines are important intermediates in the synthesis of modern agrochemicals, including herbicides, pesticides, and fungicides. chembk.comsolubilityofthings.comgoogle.com The presence of fluorine in a pesticide molecule can often lead to increased efficacy, altered metabolic pathways, and a more favorable environmental profile.
Analytical Methodologies for the Characterization and Quantification of 3 Butyl 4 Fluoroaniline
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of 3-Butyl-4-fluoroaniline, providing the necessary separation from matrix components and related impurities. Gas and liquid chromatography are the most utilized techniques, often coupled with mass spectrometry for definitive identification and sensitive quantification.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds (SVOCs) like this compound. hpst.czlcms.cz The methodology involves injecting a sample extract into a heated port, where the compound is vaporized and then separated on a capillary column based on its boiling point and interaction with the column's stationary phase. lcms.cz
Research Findings: For aniline (B41778) derivatives, a common approach involves using a narrow-bore fused-silica capillary column, such as a DB-5ms or equivalent, which has a non-polar stationary phase. lcms.czhpst.cz The GC oven is temperature-programmed to ensure the efficient separation of analytes. lcms.cz Following separation, the analyte enters the mass spectrometer, which acts as the detector. Identification is achieved by comparing the mass spectrum of the eluted compound—a unique fragmentation pattern generated by electron ionization (EI)—with reference spectra from established libraries like the NIST Mass Spectral Library. thermoscientific.fr Quantitative analysis is typically performed by monitoring a specific, abundant ion of the target analyte relative to an internal standard. lcms.cz
Table 1: Typical GC-MS Parameters for Analysis of Aniline Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| GC Column | Agilent J&W DB-5ms UI, 30 m × 0.25 mm, 0.25 µm | lcms.cz |
| Injection Mode | Splitless (for trace analysis) | lcms.cz |
| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1.0-1.2 mL/min) | lcms.czhpst.cz |
| Oven Program | Initial temp 40-60°C, ramped to 320-325°C | lcms.czhpst.cz |
| Ion Source | Electron Ionization (EI) at 70 eV | lcms.cz |
| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | lcms.cz |
| Source Temperature | 200-300°C | lcms.czhpst.cz |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may be thermally unstable or not sufficiently volatile for GC. For this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comresearchgate.net
Research Findings: Detection in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) or a standard UV detector is frequently used, as the aniline functional group and aromatic ring provide strong chromophores for UV absorption. researchgate.net For enhanced selectivity and sensitivity, especially in complex matrices, electrochemical detection can be employed. This method is based on the oxidation of the aniline group at a specific potential and has been successfully applied to the analysis of related compounds like 3-chloro-4-fluoroaniline (B193440). researchgate.net The use of specialized fluorinated columns has also been shown to improve the separation of fluorine-containing compounds. oup.com In some cases, analysis of reaction mixtures containing similar compounds like 4-fluoro-N-isopropyl aniline has been performed using liquid chromatography to assess product purity and yield. google.com
Table 2: Example HPLC Conditions for Fluoroaniline (B8554772) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm) | researchgate.netnih.gov |
| Mobile Phase | A: Water; B: Acetonitrile with 0.05% Acetic Acid (Gradient Elution) | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |
| Column Temperature | 30°C | researchgate.netnih.gov |
| Detection | UV or DAD; Electrochemical Detector | researchgate.netresearchgate.net |
| Injection Volume | 20 µL | researchgate.netnih.gov |
For trace-level quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice due to their exceptional sensitivity and selectivity. nih.gov These techniques are particularly valuable for determining genotoxic impurities in pharmaceutical substances, where very low detection limits are required. researchgate.net
Research Findings: A rapid and sensitive LC-MS method was developed for the determination of 4-fluoroaniline (B128567), a structurally related compound. researchgate.netnih.gov This method utilizes a C18 column with a gradient mobile phase of acetonitrile and water containing a small amount of acid (e.g., acetic or formic acid) to facilitate ionization. researchgate.netnih.gov Detection is typically performed with a single quadrupole or triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. researchgate.netnih.gov For high selectivity, the mass spectrometer can be operated in Single Ion Monitoring (SIM) mode, where only the m/z (mass-to-charge ratio) of the protonated molecule [M+H]⁺ is monitored. researchgate.netresearchgate.net For 4-fluoroaniline, the monitored ion is m/z 112. researchgate.netnih.gov For this compound, the corresponding protonated molecule would be monitored. For even greater specificity and to eliminate matrix interferences, Multiple Reaction Monitoring (MRM) is used in LC-MS/MS systems. nih.govresearchgate.net
Spectrophotometric and Electrochemical Quantification
While chromatographic methods are dominant, spectrophotometric and electrochemical techniques can also be applied for the quantification of this compound, sometimes in conjunction with other methods.
Spectrophotometric Methods: Direct UV spectrophotometry can be used for quantification in simple, pure solutions, but it lacks the selectivity for complex mixtures. To improve specificity, derivatization reactions can be employed to produce a colored product that can be measured in the visible range, a technique used for other pharmaceutical compounds. researchgate.net Another approach involves using dye-couples that react with the analyte to produce a measurable color change. google.com
Electrochemical Methods: The electrochemical properties of the aniline moiety allow for its direct detection. Aniline compounds can be electrochemically oxidized at a specific potential on the surface of an electrode. This principle is the basis for electrochemical detectors used in HPLC. researchgate.net Furthermore, research into fluoride (B91410) sensors has shown that compounds like 4-fluoroaniline can be part of coupled enzyme reactions where the enzymatic C-F bond cleavage liberates fluoride ions, which can then be quantified electrochemically. umich.edu
Method Development and Validation in Research Settings
The development and validation of an analytical method are critical to ensure that it is suitable for its intended purpose. According to International Conference on Harmonisation (ICH) guidelines, validation involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness. researchgate.net
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the LC-MS analysis of the related 4-fluoroaniline, excellent linearity has been demonstrated, with correlation coefficients (r or R²) greater than 0.999 over the tested concentration range. researchgate.netnih.gov
Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies on spiked samples. For an LC-MS method analyzing aromatic amines, recoveries were reported in the range of 75-114%. nih.gov A method for 4-fluoroaniline showed accuracy values between 92% and 99%. researchgate.netnih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the analysis of 4-fluoroaniline, intra-day and inter-day precision studies showed RSD values of less than 8.7% and 15.9%, respectively, demonstrating the method's high reproducibility. researchgate.netnih.govnih.gov The limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, was established at 0.19 ng/mL for 4-fluoroaniline by LC-MS. researchgate.netnih.gov
Table 3: Validation Parameters from an LC-MS Method for 4-Fluoroaniline
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.94 - 30.26 ng/mL | researchgate.netnih.gov |
| Correlation Coefficient (r) | > 0.999 | researchgate.netnih.gov |
| Accuracy (% Recovery) | 92 - 99% | researchgate.netnih.gov |
| Precision (RSD) | < 8.7% | researchgate.netnih.gov |
| Limit of Detection (LOD) | 0.94 ng/mL | researchgate.netnih.gov |
| Limit of Quantification (LOQ) | 0.19 ng/mL | researchgate.netnih.gov |
Detection and Quantification Limits
The establishment of sensitive and reliable analytical methods is crucial for the trace analysis of chemical compounds. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of these methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the determination of trace levels of aromatic amines. For instance, a validated HPLC-MS method for the determination of 4-fluoroaniline reported a limit of detection (LOD) of 0.19 ng/mL and a limit of quantification (LOQ) of 0.94 ng/mL. nih.gov This method utilized a C18 column and a single quadrupole mass spectrometer in single ion monitoring mode, demonstrating the high sensitivity achievable for a closely related compound. nih.gov
Gas chromatography (GC) coupled with mass spectrometry (GC-MS or GC-MS/MS) is another widely used technique for the analysis of aniline derivatives, particularly in environmental samples. A study on the trace analysis of various aniline derivatives in groundwater using GC-MS/MS reported limits of quantification between 0.01 µg/L and 0.05 µg/L. d-nb.info Furthermore, research on iodinated derivatives of aromatic amines using different GC-MS techniques highlighted exceptionally low detection limits. For GC with electron ionization mass spectrometry (GC-EI-MS), LODs were in the range of 9–50 pg/L. nih.gov The sensitivity was even greater with negative chemical ionization (GC-NCI-MS) and tandem mass spectrometry (GC-EI-MS/MS), which achieved LODs of 3.0–7.3 pg/L and 0.9–3.9 pg/L, respectively. nih.gov These values underscore the potential for highly sensitive detection of halogenated anilines.
While the exact LOD and LOQ for this compound will be dependent on the specific analytical method, instrumentation, and matrix, the data from analogous compounds suggest that low µg/L to ng/L (or even pg/L) detection limits are attainable with modern chromatographic techniques.
The following table summarizes the detection and quantification limits found for structurally related aniline compounds, which can serve as a reference for estimating the analytical sensitivity for this compound.
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 4-Fluoroaniline | HPLC-MS | Ezetimibe | 0.19 ng/mL nih.gov | 0.94 ng/mL nih.gov |
| Various Anilines | GC-MS/MS | Groundwater | - | 0.01 - 0.05 µg/L d-nb.info |
| Iodinated Aromatic Amines | GC-EI-MS | Not specified | 9 - 50 pg/L nih.gov | - |
| Iodinated Aromatic Amines | GC-NCI-MS | Not specified | 3.0 - 7.3 pg/L nih.gov | - |
| Iodinated Aromatic Amines | GC-EI-MS/MS | Not specified | 0.9 - 3.9 pg/L nih.gov | - |
Future Perspectives and Emerging Research Avenues for 3 Butyl 4 Fluoroaniline
Development of More Efficient and Sustainable Synthetic Routes
While standard methods for synthesizing substituted anilines exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign pathways to produce 3-Butyl-4-fluoroaniline.
Key Research Thrusts:
Greener Catalysis: A shift from traditional stoichiometric reagents to catalytic systems is a major trend. Research into novel catalysts, potentially based on earth-abundant metals or even metal-free systems, could lead to more sustainable processes. For instance, methods using catalytic hydrogenation with catalysts like Palladium-on-Carbon (Pd/C) at normal temperatures can reduce energy consumption and improve safety. google.com
Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer significant advantages over batch processing. Flow chemistry allows for better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, increase yields, and simplify work-up procedures for various organic transformations, including the synthesis of heterocyclic compounds and Schiff bases from aniline (B41778) derivatives. researchgate.net Applying this technology to the key synthetic steps of this compound could drastically reduce reaction times and energy usage. researchgate.net
One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single reactor without isolating intermediates (one-pot synthesis) can significantly improve efficiency. A potential route for this compound could involve a one-pot reductive amination process. google.com
A comparison of potential future synthetic approaches is summarized in the table below.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher efficiency, lower waste, use of sustainable materials. google.com | Development of novel metal-based or metal-free catalysts. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, higher purity. | Reactor design, optimization of flow parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced energy consumption. researchgate.net | Optimization of microwave conditions for key reaction steps. |
| One-Pot Synthesis | Reduced solvent use, less purification, improved atom economy. google.com | Designing multi-step sequences for streamlined synthesis. |
In-Depth Mechanistic Studies of its Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay between the electron-donating butyl group and the electron-withdrawing fluorine atom influences the reactivity of the aromatic ring and the amino group.
Areas for Mechanistic Investigation:
Kinetics of Substitution Reactions: Studying the kinetics of electrophilic and nucleophilic aromatic substitution reactions will provide quantitative data on how the substituents affect the reaction rates and regioselectivity. For example, understanding the mechanism of cross-coupling reactions can enable more precise C-N bond formations. uni-regensburg.de
Photoinduced Transformations: Exploring photoinduced reactions, such as difluoroalkylation of the aniline core, could open new pathways to novel molecules. acs.org Mechanistic studies would involve identifying the role of electron-donor-acceptor (EDA) complexes and reactive intermediates. acs.org
Oxidation and Reduction Pathways: Investigating the oxidation of this compound could lead to the formation of corresponding azo compounds or quinones. tandfonline.com Conversely, understanding its reduction behavior is essential for its stability and potential transformations. In-situ kinetic analysis can be a powerful tool for elucidating these complex reaction pathways. uni-regensburg.de
Exploration of Novel Derivatization and Application Pathways
The true value of this compound lies in its potential as a building block for more complex molecules with valuable properties. Future research will undoubtedly focus on creating a diverse library of its derivatives and screening them for various applications.
Potential Derivatization Strategies and Applications:
Pharmaceutical Intermediates: Fluoroanilines are important scaffolds in medicinal chemistry. researchgate.net Derivatives of this compound could be synthesized and evaluated as potential inhibitors for targets like protein kinases or as agents for treating neurological disorders or cancer. nih.gov For example, 4-anilino-6-aminoquinazoline derivatives have shown potential as MERS-CoV inhibitors. nih.gov
Agrochemicals: The incorporation of fluorine atoms often enhances the biological activity of agrochemicals. Derivatives could be explored as new herbicides, fungicides, or insecticides.
Materials Science: The unique electronic properties conferred by the fluorine atom make this compound a candidate for developing new organic electronic materials, such as those used in OLEDs or as nonlinear optical (NLO) materials. bohrium.com
Novel Heterocycles: The aniline moiety can be used as a starting point for the synthesis of various nitrogen-containing heterocycles, such as triazacyclohexanes or benzo uni-regensburg.deoup.comthiazolo[2,3-c] uni-regensburg.detriazoles, which are known to exhibit a range of biological activities. researchgate.netmdpi.com
| Derivative Class | Synthetic Approach | Potential Application | Relevant Findings |
| Amides/Sulfonamides | Acylation with acid chlorides or sulfonyl chlorides. | Medicinal Chemistry, Materials. nih.gov | The planar conformation of amide derivatives can be crucial for biological activity. acs.org |
| N-Alkylated Derivatives | Reductive amination, Williamson ether synthesis. | Pharmaceutical building blocks. | The nature of the alkyl group can influence binding affinity and lipophilicity. |
| Heterocyclic Systems | Condensation reactions, intramolecular cyclizations. researchgate.netmdpi.com | Agrochemicals, Pharmaceuticals. researchgate.net | Triazacyclohexane derivatives have shown antimicrobial activity. researchgate.net |
| PROTACs | Used as a linker in Proteolysis Targeting Chimeras. | Targeted protein degradation. | Similar fluorinated piperidine (B6355638) derivatives are used in PROTAC development. |
Advanced Computational Modeling for Property Prediction
Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work, thereby saving significant time and resources.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecular geometry, vibrational spectra (FT-IR, Raman), NMR chemical shifts, and electronic properties of this compound and its derivatives. asianresassoc.orgnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and potential for use in electronic materials. bohrium.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or toxicity. oup.commdpi.com These models use molecular descriptors to predict the properties of new, unsynthesized compounds, helping to prioritize synthetic targets. researchgate.netoup.com For example, QSAR has been used to predict the anticancer activity of bisquinoline derivatives connected by a fluoroaniline (B8554772) linker. researchgate.net
Molecular Docking: For pharmaceutical applications, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors. ijpsjournal.com This allows for the rational design of more potent and selective drug candidates.
These computational methods will be instrumental in rationally designing new derivatives of this compound with tailored properties for specific applications, from medicine to materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Butyl-4-fluoroaniline, and how do reaction parameters (e.g., catalysts, temperature) affect yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation of nitro precursors. For example, substituting a nitro group on a fluorinated benzene ring with a butyl chain via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can yield the target compound. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF) and catalyst loading, with yields ranging 60–85% . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from byproducts like unreacted nitro precursors.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- NMR : In H NMR, the aromatic protons adjacent to fluorine show splitting patterns (e.g., doublets of doublets at δ 6.8–7.2 ppm). The butyl chain’s methylene protons appear as a triplet (δ 1.3–1.5 ppm) and a multiplet (δ 2.5–2.7 ppm) for the benzylic CH. F NMR typically shows a singlet at δ -110 to -120 ppm .
- Mass Spectrometry : The molecular ion [M+H] at m/z 182.2 (CHFN) confirms the molecular formula. Fragmentation patterns (e.g., loss of -CHCHCHCH) help validate the structure .
Advanced Research Questions
Q. How does the butyl substituent in this compound influence its electronic and steric properties compared to shorter alkyl chains (e.g., ethyl or methyl)?
- Methodological Answer : The butyl group increases steric hindrance, reducing reactivity in electrophilic aromatic substitution (EAS). Computational studies (DFT calculations) reveal that electron-donating alkyl chains raise the HOMO energy of the aromatic ring, enhancing susceptibility to electrophiles. However, steric effects dominate, directing substitution to the less hindered para position relative to fluorine. Comparative data with 3-Ethyl-4-fluoroaniline show a 20% slower reaction rate in nitration experiments .
Q. What strategies can mitigate contradictions in biological activity data for this compound derivatives across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. For example, in enzyme inhibition studies, use kinetic assays (e.g., fluorescence-based) to confirm direct binding. Normalize activity data against controls (e.g., 4-fluoroaniline) to isolate substituent-specific effects. Cross-validate findings using orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses (e.g., as a precursor to heterocyclic compounds)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For instance, in cyclization reactions to form benzimidazoles, the fluorine atom directs electrophiles to the ortho position, while the butyl group stabilizes intermediates via hydrophobic interactions. PubChem’s computed InChI and SMILES data provide baseline structural inputs for simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
